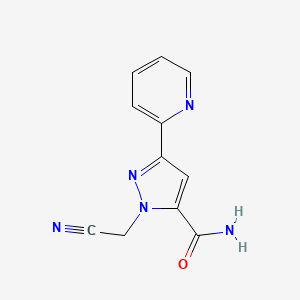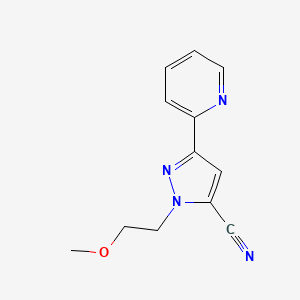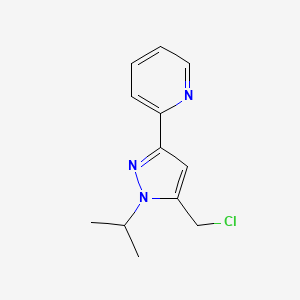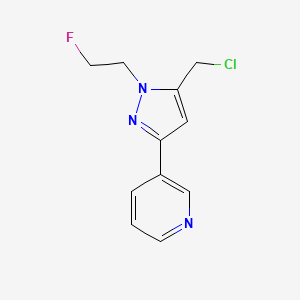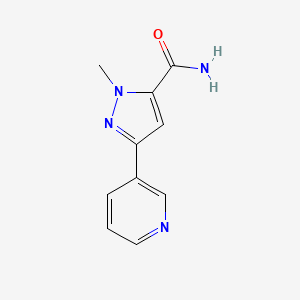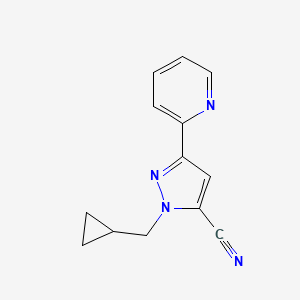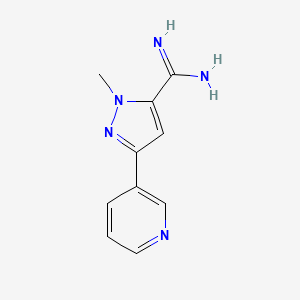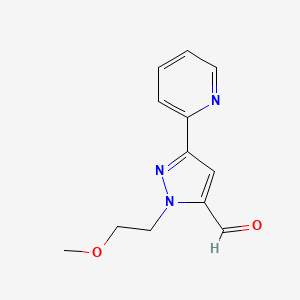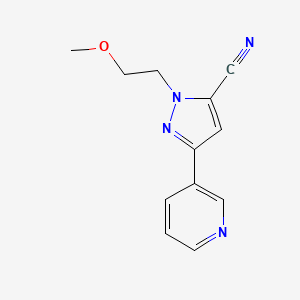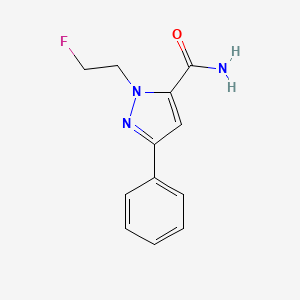
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxamide, also known as FEPyrazole, is a novel small molecule that has gained attention in recent years due to its potential as a therapeutic agent. FEPyrazole is a synthetic compound derived from pyrazole, a heterocyclic compound found in nature. It is a highly lipophilic compound with a high logP value of 5.3, which makes it an ideal drug candidate for targeting hydrophobic sites in cells. FEPyrazole has been studied for its potential applications in various areas of medicine, including cancer, inflammation, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors for Anion Detection
Pyrazole derivatives have been studied for their ability to act as selective fluorescent sensors. For instance, a pyrazole-based fluorescent sensor demonstrated significant selectivity for fluoride anion detection over other anions, indicating potential applications in environmental monitoring and analytical chemistry (Yang et al., 2011).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Research into pyrazolo[3,4-d]pyrimidine derivatives has shown facile preparation methods leading to compounds with varying substituents. These findings could have implications in the development of pharmaceuticals and materials science (Miyashita et al., 1990).
Anticancer Activity
Certain pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology. For example, a novel series of 3-(4-fluorophenyl)pyrazole derivatives showed promising cytotoxicity, highlighting the potential for these compounds in cancer treatment (Ahsan et al., 2018).
Nematocidal Activity
Research on fluorine-containing pyrazole carboxamides has revealed their application in agrochemicals, particularly for their nematocidal activity against certain nematodes. This suggests a role for such compounds in pest management strategies (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-fluoroethyl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-6-7-16-11(12(14)17)8-10(15-16)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPSKTMWWPXJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



